molecular formula C24H24N2O2 B2719925 (4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid CAS No. 721414-02-4

(4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

Cat. No.: B2719925
CAS No.: 721414-02-4
M. Wt: 372.468
InChI Key: UQRGKXSRIBANQM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid involves several steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

(4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, sodium borohydride), and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

(4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with neurotransmitter receptors may contribute to its potential neuroprotective properties.

Comparison with Similar Compounds

(4Z)-4-[[4-(Dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-15-12-17(14-16-8-10-18(11-9-16)26(2)3)23-20(13-15)22(24(27)28)19-6-4-5-7-21(19)25-23/h4-11,14-15H,12-13H2,1-3H3,(H,27,28)/b17-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRGKXSRIBANQM-VKAVYKQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C/C2=CC=C(C=C2)N(C)C)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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